2-bromo-6-methoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol
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Overview
Description
2-Bromo-6-methoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol typically involves multiple steps:
Bromination of Phenol: The initial step involves the bromination of phenol in the presence of a base to form 2-bromophenol.
Methoxylation: The 2-bromophenol is then reacted with methanol under acidic conditions to yield 2-bromo-6-methoxyphenol.
Piperidine Substitution: Finally, the 2-bromo-6-methoxyphenol undergoes a substitution reaction with 2-methylpiperidine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Bromo-6-methoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Shares the bromine and methoxy groups but has a naphthalene ring instead of a phenol ring.
2-Bromo-4-methylphenol: Similar structure but lacks the methoxy group and piperidine ring.
Uniqueness
2-Bromo-6-methoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the piperidine ring, in particular, distinguishes it from other similar compounds and may contribute to its unique properties .
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(2-methylpiperidin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-5-3-4-6-16(10)9-11-7-12(15)14(17)13(8-11)18-2/h7-8,10,17H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBUOMBEQIQTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=C(C(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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